molecular formula C25H22BrNO5 B272141 3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272141
M. Wt: 496.3 g/mol
InChI Key: GRWGYWFCRKHRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound used in scientific research. It is a synthetic indole derivative that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action for 3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell proliferation in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for certain enzymes involved in inflammation and cancer progression. This allows for targeted inhibition of these enzymes without affecting other cellular processes. One limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

For research on 3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one include further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and potential side effects. Additional research could also focus on developing more effective synthesis methods for this compound to improve its accessibility for scientific research.

Synthesis Methods

The synthesis method for 3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multi-step process. The starting materials include 3-bromophenylacetic acid, 3,4-dimethoxybenzaldehyde, and indole-2,3-dione. The reaction involves the condensation of these starting materials in the presence of a catalyst to form the final product.

Scientific Research Applications

3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C25H22BrNO5

Molecular Weight

496.3 g/mol

IUPAC Name

3-[2-(3-bromophenyl)-2-oxoethyl]-1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22BrNO5/c1-31-22-11-10-16(12-23(22)32-2)15-27-20-9-4-3-8-19(20)25(30,24(27)29)14-21(28)17-6-5-7-18(26)13-17/h3-13,30H,14-15H2,1-2H3

InChI Key

GRWGYWFCRKHRNZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O)OC

Origin of Product

United States

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